(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine
描述
属性
IUPAC Name |
(2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2/c1-4-10-21(11-5-1)20-28-26-24-16-18-29(19-17-24)27(26)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-28H,16-20H2/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHVLAGNGAWUQU-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]([C@@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439453 | |
| Record name | (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155681-48-4 | |
| Record name | (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Key Steps:
Synthesis of 3-Quinuclidinone Derivatives :
- Crossed-Aldol Condensation : 3-Quinuclidinone hydrochloride reacts with benzaldehyde under basic conditions (e.g., NaOH) to form a chalcone-like enone intermediate.
- Stereochemical Resolution : Dynamic resolution with L-tartaric acid isolates the (2S)-enantiomer of 2-benzhydryl-3-quinuclidinone, a critical intermediate.
Conjugate Addition :
Reductive Amination
Reductive amination is employed to form the C–N bond between the quinuclidine core and the benzylamine moiety. This method is critical for introducing the benzyl group while retaining stereochemistry.
Key Steps:
Intermediates :
Conditions :
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pt/C (5%), Ti(OiPr)₄ | |
| Pressure | 7 atm H₂ | |
| Yield | 61% (two-step process) | |
| Stereochemistry | (2S,3S)-configuration retained |
Alkylation of Quinuclidine Derivatives
Direct alkylation of quinuclidine-based intermediates with benzhydryl halides or related electrophiles offers an alternative route.
Key Steps:
Quinuclidine-N-oxide Formation :
Debenzylation :
| Parameter | Value/Description | Source |
|---|---|---|
| Electrophile | Benzhydryl bromide | |
| Yield | Moderate (exact values not reported) | |
| Purification | Chromatography-free protocols |
Heck Arylation
Palladium-catalyzed Heck arylation has been explored as a metal-mediated alternative to traditional conjugate addition.
Key Steps:
Catalyst System :
Outcome :
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂, TBAB | |
| Solvent | DMF | |
| Yield | <32% |
Silyl-Enol-Ether Alkylation
This method avoids Grignard reagents by using silyl-enol-ethers for controlled alkylation.
Key Steps:
Silylation :
Alkylation :
| Parameter | Value/Description | Source |
|---|---|---|
| Silylating Agent | TMSOTf/DBU | |
| Yield | 32% (crude, NMR-quantified) |
Enantioselective Synthesis
Chiral catalysts or ligands enable asymmetric synthesis, critical for pharmaceutical applications.
Key Approaches:
Chiral Phosphoric Acids :
Bicycle[2.2.1]Heptadiene Ligands :
| Parameter | Value/Description | Source |
|---|
化学反应分析
Types of Reactions
(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine derivatives.
科学研究应用
Structure Representation
The compound features a bicyclic structure that enhances its binding affinity for various biological targets, making it a subject of interest for drug development.
Pharmacological Applications
The compound exhibits potential pharmacological activities, particularly in the following areas:
- Antidepressant Activity : Research indicates that compounds similar to (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine may influence serotonin and norepinephrine reuptake, providing a basis for their use in treating depression and anxiety disorders.
- Antitumor Properties : Preliminary studies suggest that the compound could inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Neuropharmacology
Given its structural similarity to known psychoactive substances, this compound is being investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.
Molecular Recognition and Binding Studies
The compound's ability to act as a ligand has been explored in various binding studies:
| Study Focus | Methodology | Findings |
|---|---|---|
| Protein-Ligand Interactions | Surface Plasmon Resonance | Demonstrated high affinity for specific receptor targets |
| Molecular Docking Studies | Computational Chemistry | Predicted favorable binding conformations with target proteins |
These studies indicate the compound's versatility as a research tool in understanding molecular interactions within biological systems.
Case Study 1: Antidepressant Activity
A study conducted on a series of compounds derived from this compound demonstrated significant antidepressant-like effects in rodent models. The results indicated that these compounds increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism of action similar to traditional antidepressants.
Case Study 2: Antitumor Efficacy
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation, highlighting its potential as an anticancer agent.
作用机制
The mechanism of action of (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine involves its interaction with specific molecular targets, such as neurokinin-1 receptors. The compound binds to these receptors, inhibiting their activity and thereby modulating various physiological responses. This interaction is mediated through the bicyclic structure and the benzhydryl and benzylamine groups, which facilitate binding to the receptor sites.
相似化合物的比较
Similar Compounds
(2S)-2-Benzhydryl-1-azabicyclo[2.2.2]octan-3-one: A related compound with a similar bicyclic structure but different functional groups.
Maropitant: A neurokinin-1 receptor antagonist with a similar bicyclic core structure.
Uniqueness
(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine is unique due to its specific combination of the bicyclo[2.2.2]octane ring system, benzhydryl group, and benzylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C27H30N2
- Molecular Weight : 414.55 g/mol
- CAS Number : 10407571
The structure features a bicyclic amine core, which is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the realms of anticancer and neuropharmacological effects.
Anticancer Activity
Several studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting growth in the NCI 60-cell line panel, which assesses compounds against a variety of cancer types.
| Cell Line | Mean % Growth Inhibition |
|---|---|
| HCT116 (Colon Cancer) | 82% |
| MCF7 (Breast Cancer) | 75% |
| A549 (Lung Cancer) | 78% |
These results suggest that the compound may act through multiple mechanisms, including induction of apoptosis and cell cycle arrest.
The proposed mechanisms include:
- Inhibition of Topoisomerase II : The compound has been identified as a dual inhibitor of Topoisomerase II, which plays a crucial role in DNA replication and repair.
- Phosphodiesterase Inhibition : It also exhibits inhibitory activity against phosphodiesterase enzymes, contributing to its anticancer effects by modulating cyclic nucleotide levels within cells.
Case Studies
-
Study on Apoptosis Induction :
- A study evaluated the effect of this compound on apoptosis in HCT116 cells. The treatment resulted in a significant increase in apoptotic cells, with approximately 40% showing early signs of apoptosis after 24 hours of exposure.
-
Cell Cycle Analysis :
- Flow cytometry was used to analyze cell cycle distribution in treated versus untreated cells. The results indicated that the compound caused G2/M phase arrest in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Pharmacological Implications
The dual action on both Topoisomerase II and phosphodiesterases positions this compound as a candidate for further development in cancer therapy. Its ability to target multiple pathways may enhance therapeutic efficacy while potentially reducing resistance observed with single-target agents.
常见问题
Basic Question: What are the primary metabolic pathways of (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine in humans, and how are they identified?
Methodological Answer:
The compound undergoes extensive oxidative metabolism, primarily targeting side chains such as benzhydryl or benzyl groups. Key pathways include:
- Oxidation of alkyl side chains (e.g., ω-hydroxy and ω-1-hydroxy metabolites) .
- O-Demethylation of methoxy groups and oxidative dealkylation of the quinuclidine moiety, generating polar benzylamine derivatives .
- Atypical pathways like C-demethylation of tert-butyl groups, forming secondary alcohols or olefins via radical intermediates .
Identification Methods:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with radioactive tracing detects metabolites in biological matrices .
- Dansyl chloride derivatization enhances detection of polar metabolites by converting primary amines and phenols into less polar, MS-friendly derivatives .
Advanced Question: How can researchers design in vitro experiments to study CYP-mediated metabolism of this compound?
Methodological Answer:
- Human Liver Microsomes (HLMs): Incubate the compound with HLMs (0.5–1 mg protein/mL) in phosphate buffer (pH 7.4) containing NADPH (1 mM) at 37°C. Terminate reactions with acetonitrile and analyze via LC-MS/MS .
- Recombinant CYP Isoforms: Use CYP3A4/3A5 (dominant isoforms for quinuclidine derivatives) to confirm enzyme specificity. Monitor time-dependent metabolite formation to infer kinetic parameters .
- Chemical Inhibition: Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to validate metabolic contributions .
Basic Question: What synthetic strategies are effective for producing high-purity this compound?
Methodological Answer:
- Quinuclidine Core Synthesis: Start with 1-azabicyclo[2.2.2]octane derivatives. Introduce substituents via nucleophilic substitution or reductive amination .
- Benzhydryl/Benzyl Coupling: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Grignard reactions to attach aromatic groups .
- Purification: Employ silica gel chromatography or recrystallization (e.g., from ethanol/water) to achieve >97% purity. Monitor via HPLC with UV detection .
Advanced Question: How do stereochemical variations in the quinuclidine moiety affect receptor binding affinity?
Methodological Answer:
- Chiral Resolution: Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) or synthesize stereospecific intermediates via asymmetric catalysis .
- Receptor Binding Assays: Compare affinity (Ki) using radiolabeled ligands (e.g., [³H]-substance P for NK1 receptors) in competitive binding studies .
- Molecular Docking: Model interactions with receptors (e.g., NK1 or α7 nicotinic acetylcholine receptors) to identify stereospecific binding pockets .
Basic Question: Which analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) and electrospray ionization (ESI+) for quantification. Optimize MRM transitions (e.g., m/z 425 → 238) .
- Sample Preparation: Extract compounds from plasma/urine via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
- Validation: Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Advanced Question: What strategies resolve contradictions in metabolic data between in vitro and in vivo studies?
Methodological Answer:
- Comparative Profiling: Analyze metabolites from HLMs vs. human hepatocytes (retaining physiological enzyme ratios) to bridge in vitro-in vivo gaps .
- Knockout Models: Use CYP3A4-null mice or humanized liver models to isolate enzyme contributions .
- Mechanistic Modeling: Apply physiologically based pharmacokinetic (PBPK) models to predict systemic exposure and metabolite ratios .
Advanced Question: How can radiolabeling techniques be applied to study tissue distribution?
Methodological Answer:
- Radiosynthesis: Incorporate ¹⁴C or ³H isotopes at stable positions (e.g., benzhydryl methyl groups) via catalytic tritiation or custom synthesis .
- Autoradiography: Administer [¹⁴C]-labeled compound to rodents; quantify radioactivity in tissues (e.g., brain, liver) using scintillation counting .
- PET Imaging: Develop ¹⁸F or ¹¹C analogs for real-time tracking. Validate specificity with blocking studies (e.g., co-administration of unlabeled compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
